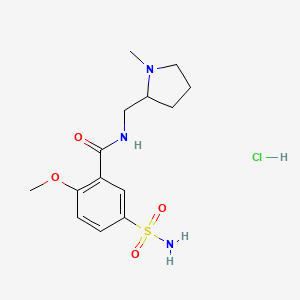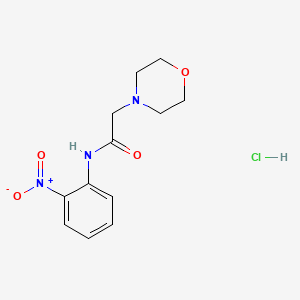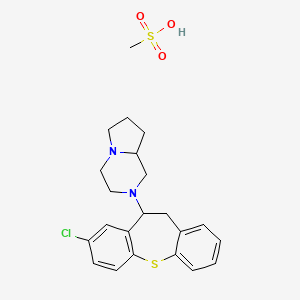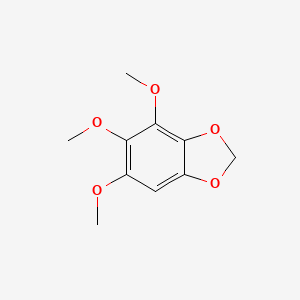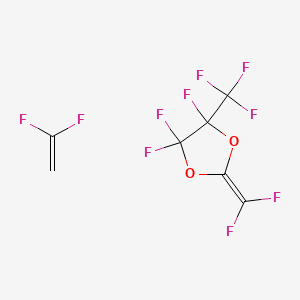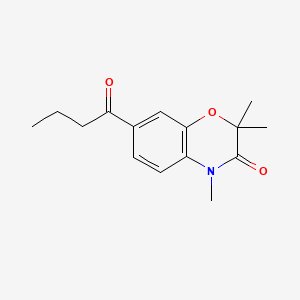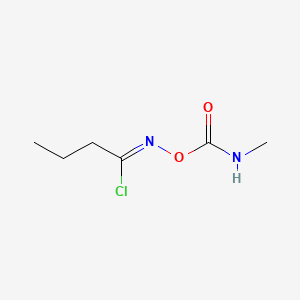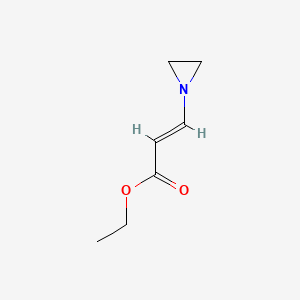
1-Aziridineacrylic acid, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Aziridineacrylic acid, ethyl ester is an organic compound with the molecular formula C7H11NO2 It is a derivative of aziridine, a three-membered nitrogen-containing ring, and acrylic acid, an unsaturated carboxylic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Aziridineacrylic acid, ethyl ester can be synthesized through the reaction of aziridine with ethyl acrylate under controlled conditions. The reaction typically involves the use of a base catalyst to facilitate the nucleophilic addition of aziridine to the double bond of ethyl acrylate. The reaction is carried out at room temperature or slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of high-purity starting materials and catalysts is crucial to achieve high yields and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Aziridineacrylic acid, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed:
Hydrolysis: Acrylic acid and ethanol.
Reduction: Ethyl 3-aminopropanoate.
Substitution: Various substituted aziridine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aziridineacrylic acid, ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-aziridineacrylic acid, ethyl ester involves the reactivity of the aziridine ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles. This reactivity is exploited in various chemical transformations and biological interactions. The compound may target specific enzymes or proteins, leading to inhibition or modification of their activity.
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound with a three-membered nitrogen-containing ring.
Acrylic Acid: An unsaturated carboxylic acid used in the synthesis of various derivatives.
Ethyl Acrylate: An ester of acrylic acid used in polymer production.
Uniqueness: 1-Aziridineacrylic acid, ethyl ester is unique due to the combination of the aziridine ring and the acrylic acid ester moiety
Eigenschaften
CAS-Nummer |
50868-08-1 |
|---|---|
Molekularformel |
C7H11NO2 |
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
ethyl (E)-3-(aziridin-1-yl)prop-2-enoate |
InChI |
InChI=1S/C7H11NO2/c1-2-10-7(9)3-4-8-5-6-8/h3-4H,2,5-6H2,1H3/b4-3+ |
InChI-Schlüssel |
OICDJJATTQWQLV-ONEGZZNKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C/N1CC1 |
Kanonische SMILES |
CCOC(=O)C=CN1CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



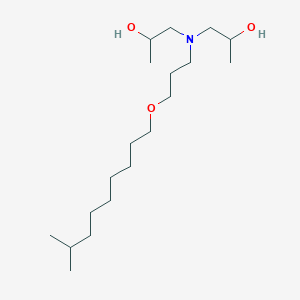

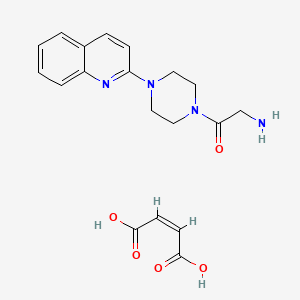

![(Z)-but-2-enedioic acid;4-methyl-4-azatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene](/img/structure/B12715248.png)

